1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride
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Overview
Description
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Preparation Methods
The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The synthetic route can be summarized as follows:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring is then alkylated with piperazine to form the final compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of cancer cells.
Pharmacology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride involves its interaction with various molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, enhancing the compound’s ability to interact with biological molecules . This interaction can inhibit enzymes like thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylpiperazine dihydrochloride: This compound has a similar oxadiazole ring but differs in its substitution pattern.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: Another similar compound with a piperidine ring instead of piperazine.
These compounds share some biological activities but differ in their specific interactions and applications.
Properties
Molecular Formula |
C12H16Cl2N4O |
---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16;;/h1-5,13H,6-9H2;2*1H |
InChI Key |
VYEOTOOUPQMAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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